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The following tables summarize the key efficacy and quality of life outcomes from the FRESCO-2 trial, a

pivotal global, double-blind, placebo-controlled phase III study.

Table 1: Key Efficacy Outcomes from FRESCO-2 [1]

Outcome Measure
Fruquintinib + BSC
(n=461)

Placebo + BSC
(n=230)

Hazard Ratio
(HR)

Median Overall Survival (OS) 7.4 months 4.8 months Not Reported

Median Progression-Free
Survival (PFS)

3.7 months 1.8 months Not Reported

Disease Control Rate (DCR) 55.5% 16.1% Not Applicable

Table 2: Health-Related Quality of Life (HRQoL) Outcomes from FRESCO-2 [2]

Assessment Tool / Domain
Fruquintinib +
BSC

Placebo +
BSC

Hazard Ratio (HR;
95% CI)

EORTC QLQ-C30 Global Health
Status (GHS)
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Assessment Tool / Domain
Fruquintinib +
BSC

Placebo +
BSC

Hazard Ratio (HR;
95% CI)

• Median Time to Deterioration (TTD) 2.1 months 1.8 months 0.9 (0.7-1.0)

• Patients with stable/improved scores
at EOT

38.3% 36.5% Not Applicable

EQ-5D Visual Analog Scale (VAS)

• Median Time to Deterioration (TTD) 2.6 months 1.9 months 0.8 (0.6-0.9)

• Patients with stable/improved scores
at EOT

47.9% 42.7% Not Applicable

ECOG Performance Status TTD (to ≥2
or death)

6.6 months 2.9 months 0.6 (0.4-0.7)

BSC: Best Supportive Care; EOT: End of Treatment; ECOG: Eastern Cooperative Oncology Group.

Detailed Experimental Protocol of FRESCO-2 HRQoL
Analysis

For professionals seeking to understand the methodological rigor behind these data, here is a detailed

breakdown of the experimental protocol used in the FRESCO-2 HRQoL analysis [2].

Trial Design: The FRESCO-2 study was a global, randomized, double-blind, placebo-controlled
Phase III clinical trial conducted across 153 sites in the US, Europe, Japan, and Australia.

Patient Population: The trial enrolled 691 adults with refractory mCRC. Patients were eligible if
they had progressed on or were intolerant to all standard therapies (including chemotherapy, anti-

VEGF agents, and anti-EGFR agents if RAS wild-type). Patients were required to have an ECOG
performance status of 0 or 1.

Intervention and Dosing:
Experimental Arm: Patients received fruquintinib (5 mg) orally once daily for three weeks,

followed by one week off, in 28-day cycles, plus Best Supportive Care (BSC).
Control Arm: Patients received a matching placebo on the same schedule plus BSC.

HRQoL Assessment Tools and Methodology:
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Instruments: HRQoL was assessed using two validated tools: the European Organisation for
Research and Treatment of Cancer Quality of Life Questionnaire Core 30 (EORTC QLQ-
C30) and the EuroQol 5-Dimension 5-Level (EQ-5D-5L) questionnaire.

Primary HRQoL Endpoints: The pre-specified primary analysis was Time to Deterioration
(TTD), defined as the time from randomization to the first onset of a clinically meaningful

worsening in score (as defined by established Minimally Important Differences [MIDs]), without
subsequent improvement, or death.

Assessment Schedule: Questionnaires were administered at baseline, every two cycles
(every 8 weeks) during treatment, and at the end of the treatment visit.

Statistical Analysis: TTD was analyzed using the Kaplan-Meier method and compared
between arms using a stratified log-rank test and Cox proportional hazards model. The

study was not powered for statistical significance on HRQoL endpoints, and p-values were not
reported for the HRQoL results.

Mechanism of Action and Trial Workflow

Fruquintinib's favorable efficacy and quality of life profile are linked to its highly selective mechanism. The

diagrams below illustrate its targeted action and the flow of the clinical trial that generated the HRQoL data.
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Fruquintinib's selective anti-angiogenic mechanism inhibits tumor growth by blocking VEGF signaling

through VEGFR-1, -2, and -3, with a cleaner profile potentially contributing to preserved HRQoL [3] [4].
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Patient Population & Randomization

Intervention & Follow-up

Heavily Pretreated mCRC (N=691)

Randomization

Fruquintinib + BSC (n=461) Placebo + BSC (n=230)

28-Day Cycles:
3 weeks on / 1 week off

HRQoL Assessment
(EORTC QLQ-C30, EQ-5D-5L)
Baseline, every 2 cycles, EOT

Statistical Analysis
(TTD, LS Mean Change)

Primary Outcome
HRQoL preserved vs. Placebo

Click to download full resolution via product page

FRESCO-2 HRQoL assessment workflow, from patient randomization through statistical analysis of time to

deterioration (TTD) [2] [1].
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Interpretation and Research Context

Clinical Significance: The preservation of HRQoL, coupled with a statistically significant
improvement in survival, is a critical outcome in the late-line mCRC setting. This suggests that the

clinical benefit of fruquintinib is not achieved at the cost of patient well-being [2].
Safety and Tolerability: While the FRESCO-2 trial showed that 62.7% of patients in the
fruquintinib group experienced Grade 3 or 4 adverse events (compared to 50.4% with placebo),
the most common events (hypertension, asthenia, hand-foot syndrome) are generally manageable

with supportive care and dose modifications [1]. This manageable safety profile is consistent with its
high selectivity for VEGFR.

Position in Treatment Pathway: Based on this data, health technology assessment bodies like the
UK's NICE recommend fruquintinib as a third-line or later option for mCRC, particularly when the

combination of trifluridine–tipiracil with bevacizumab is not suitable [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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